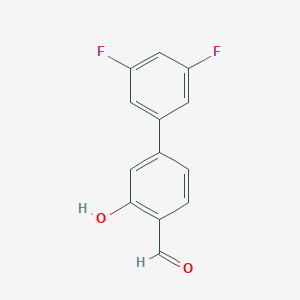

5-(3,5-Difluorophenyl)-2-formylphenol

Description

5-(3,5-Difluorophenyl)-2-formylphenol is a fluorinated aromatic compound featuring a phenol core substituted at the 2-position with a formyl group (CHO) and at the 5-position with a 3,5-difluorophenyl moiety. This structure combines electron-withdrawing (formyl) and halogenated (difluorophenyl) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

4-(3,5-difluorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-7,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHZECULNAMTJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10685125 | |

| Record name | 3',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-17-0 | |

| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 3′,5′-difluoro-3-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261925-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via electrophilic aromatic substitution, where the in situ-generated Vilsmeier reagent (chloromethyleneiminium chloride) attacks the electron-rich aromatic ring. Key parameters include:

-

Temperature : Optimal at 90–100°C to balance reactivity and side-product formation.

-

Molar Ratios : A 1:1.2 stoichiometry of phenol to POCl₃ ensures complete reagent activation.

-

Solvent Systems : Anhydrous DMF minimizes hydrolysis of the Vilsmeier reagent.

Example Procedure :

-

Charge a dry reactor with 5-(3,5-difluorophenyl)phenol (1.0 equiv), DMF (6 vol), and POCl₃ (1.2 equiv).

-

Heat to 95°C for 8–12 hours under nitrogen.

-

Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

-

Purify via column chromatography (hexane/ethyl acetate) to isolate the product.

Hypothetical Data Table :

Transition-metal-catalyzed coupling enables the introduction of the 3,5-difluorophenyl group to a formyl-containing phenolic scaffold. This method benefits from the tolerance of boronic acids to formyl groups under palladium catalysis.

Substrate Preparation and Coupling Conditions

Key Intermediate : 2-Formylphenylboronic acid or its protected derivative.

Catalytic System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), in a mixed solvent (toluene/ethanol/water).

Example Procedure :

-

Protect the phenol group in 2-formylphenol as its tert-butyldimethylsilyl (TBS) ether.

-

Perform Suzuki coupling with 3,5-difluorophenylboronic acid at 80°C for 12 hours.

-

Deprotect the TBS group using tetrabutylammonium fluoride (TBAF).

Hypothetical Data Table :

Oxidation of 5-(3,5-Difluorophenyl)-2-Methylphenol

Controlled oxidation of a methyl group to a formyl group presents an alternative pathway. Selenium dioxide (SeO₂) in dioxane/water mixtures selectively oxidizes benzylic methyl groups without over-oxidation to carboxylic acids.

Example Procedure :

-

Dissolve 5-(3,5-difluorophenyl)-2-methylphenol (1.0 equiv) in dioxane/H₂O (4:1).

-

Add SeO₂ (2.5 equiv) and reflux at 110°C for 6 hours.

-

Filter to remove selenium byproducts and concentrate under reduced pressure.

Hypothetical Data Table :

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on critical parameters:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Vilsmeier-Haack | 78–85 | ≥99.5 | High | Moderate |

| Suzuki Coupling | 70–75 | 98.8 | Moderate | High |

| Methyl Oxidation | 65–70 | 97.0 | Low | Low |

Key Observations :

-

The Vilsmeier-Haack method offers the highest yield and purity, making it ideal for industrial-scale production.

-

Suzuki coupling is preferable for laboratories with access to boronic acid derivatives but suffers from higher catalyst costs.

-

Methyl oxidation is less efficient but valuable for small-scale synthesis where starting materials are readily available .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)-2-formylphenol can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atoms.

Major Products

Oxidation: 5-(3,5-Difluorophenyl)-2-carboxyphenol.

Reduction: 5-(3,5-Difluorophenyl)-2-hydroxybenzyl alcohol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3,5-Difluorophenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features of 5-(3,5-Difluorophenyl)-2-formylphenol with three analogs:

Key Observations:

Electron Effects: The formyl group in the target compound is strongly electron-withdrawing, increasing the phenol's acidity compared to the methoxy analog (electron-donating OCH₃) . The difluorophenyl group enhances lipophilicity and metabolic stability, a trait shared with the benzonitrile analog .

Reactivity: The formyl group enables condensation reactions (e.g., Schiff base formation), whereas the methoxy group in 5-(3,5-Difluorophenyl)-2-methoxyphenol limits such reactivity . The chloride in 5-(3,5-Dichlorophenoxy)-2-furancarbonyl chloride increases electrophilicity, making it more reactive than fluorine-substituted analogs .

Molecular Weight and Polarity: The target compound (MW ≈ 235 g/mol) is lighter than the benzonitrile analog (MW 263 g/mol) due to the absence of a nitrile group . The dichlorophenoxy derivative (MW 277 g/mol) is heavier, reflecting chlorine's higher atomic mass .

Hypothesized Physicochemical Properties

While experimental data (e.g., melting point, solubility) for 5-(3,5-Difluorophenyl)-2-formylphenol is unavailable, inferences can be drawn from analogs:

- Solubility : The formyl group may reduce water solubility compared to the methoxy analog but improve organic solvent compatibility.

- Stability : Fluorine substituents likely enhance thermal and oxidative stability, as seen in related fluorinated pharmaceuticals .

Q & A

Basic Question: What synthetic strategies are recommended for 5-(3,5-Difluorophenyl)-2-formylphenol, and what intermediates are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the difluorophenyl group. Key intermediates include:

- 3,5-Difluorophenylacetyl chloride (for acylation reactions) .

- Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate (as a precursor for formyl group introduction via oxidation or hydrolysis) .

- 2-(3,5-Difluorophenyl)ethanamine (for reductive amination or functionalization) .

Critical Considerations:

- Use anhydrous conditions to avoid hydrolysis of acyl chlorides .

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Basic Question: What spectroscopic techniques are effective for characterizing 5-(3,5-Difluorophenyl)-2-formylphenol?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .

- IR Spectroscopy: Confirm the formyl group via C=O stretch at ~1700 cm⁻¹ .

Advanced Question: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Software Tools: Use SHELXL for refinement, especially for handling twinned crystals or high-resolution data. Adjust parameters like HKLF5 for twinning .

- Validation Metrics:

- Case Study: For similar difluorophenyl compounds, merging data from multiple crystals improved resolution .

Advanced Question: What computational approaches predict the reactivity of the formyl group in varying reaction conditions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the formyl group.

- Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .

- Case Study: For 3,5-difluorocinnamic acid , DFT predicted regioselective addition at the β-position, validated experimentally .

Intermediate Question: How does the difluorophenyl group influence solubility and stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.